molecular formula C13H12ClFN2O2 B2540323 4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile CAS No. 2094648-28-7

4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile

Cat. No.: B2540323
CAS No.: 2094648-28-7
M. Wt: 282.7
InChI Key: KVUUQXFRNBBWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile is a synthetic organic compound that features a morpholine ring substituted with a nitrile group and an acetyl group attached to a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and chlorofluorophenyl-containing compounds, such as:

Uniqueness

What sets 4-[2-(2-Chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4-[2-(2-chloro-4-fluorophenyl)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2/c14-12-6-10(15)2-1-9(12)5-13(18)17-3-4-19-8-11(17)7-16/h1-2,6,11H,3-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUUQXFRNBBWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)CC2=C(C=C(C=C2)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.